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Compound of Interest

Compound Name: Tellurium-125

Cat. No.: B080016 Get Quote

For researchers, scientists, and drug development professionals engaged in the structural

elucidation of organotellurium compounds, accurately predicting ¹²⁵Te Nuclear Magnetic

Resonance (NMR) chemical shifts is a critical yet challenging task. This guide provides a

comprehensive comparison of computational methods for predicting ¹²⁵Te chemical shifts,

supported by experimental data and detailed protocols to aid in the selection of the most

appropriate methodology.

The large chemical shift range of ¹²⁵Te makes it highly sensitive to the local electronic

environment, offering valuable structural insights. However, this sensitivity also presents a

significant hurdle for computational prediction methods. This guide will delve into the accuracy

and applicability of various approaches, with a primary focus on Density Functional Theory (-

based techniques, which are the most prevalent in the current scientific literature.

Comparison of Prediction Methods
The accuracy of ¹²⁵Te chemical shift prediction is heavily reliant on the chosen computational

method. Below is a summary of the performance of different approaches based on published

research.
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Prediction Method Key Features Reported Accuracy Reference

DFT with Relativistic,

Solvent, and

Vibrational

Corrections

Four-component

relativistic calculations

using the PBE0

functional. Includes

corrections for solvent

effects (e.g., PCM

model) and vibrational

averaging.

Mean Absolute

Percentage Error

(MAPE) of 4% over a

range of ~1000 ppm.

[1]

[1]

Relativistic DFT-GIAO

Relativistic Density

Functional Theory

using Gauge-Including

Atomic Orbitals.

Average deviation of

155-235 ppm

depending on the

class of

organotellurium

compound.

FOCOS Program

A three-dimensional

approach based on

geometry optimization

using the semi-

empirical PM3

method.

Higher accuracy

reported than a

commercial program

for a dataset of 150

diorgano tellurides.[2]

[2]

Commercial Software

(e.g., ACD/Labs)

Utilizes databases

and various

algorithms (e.g.,

neural networks,

HOSE codes) for

prediction.

While powerful for

common nuclei like ¹H

and ¹³C, specific

accuracy data for

¹²⁵Te is not widely

published. One study

noted that their in-

house method

outperformed a

commercial ACD

program for diorgano

tellurides.[2]

[2][3][4]
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Machine Learning

(ML)

Emerging methods

that learn from large

datasets of

experimental and/or

calculated data.

While showing great

promise for ¹H and ¹³C

NMR, specific

applications and

validated accuracies

for ¹²⁵Te are not yet

widely reported in the

literature.

Experimental and Computational Protocols
Reproducibility and accuracy are paramount in scientific research. The following sections

provide detailed protocols for both the experimental acquisition of ¹²⁵Te NMR data and the

computational prediction of chemical shifts.

Experimental Protocol: ¹²⁵Te NMR Spectroscopy of
Organotellurium Compounds
This protocol outlines the general steps for acquiring high-quality ¹²⁵Te NMR spectra.

Sample Preparation:

Dissolve the organotellurium compound in a suitable deuterated solvent (e.g., CDCl₃,

DMSO-d₆). The concentration should be optimized for signal-to-noise, typically in the

range of 0.05-0.1 M.

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband

probe tuneable to the ¹²⁵Te frequency.

Tune and match the probe to the ¹²⁵Te frequency (at 11.74 T, the resonance frequency is

approximately 157.98 MHz).

Data Acquisition:
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Acquire a one-dimensional ¹²⁵Te NMR spectrum.

Use proton decoupling to simplify the spectrum and improve the signal-to-noise ratio.

Set the spectral width to cover the expected range of ¹²⁵Te chemical shifts (which can

span over 5000 ppm).[5]

Optimize the acquisition time and relaxation delay to ensure adequate signal averaging.

Typical T1 values for ¹²⁵Te are in the range of 1-30 seconds.

The number of scans will depend on the sample concentration and the natural abundance

of ¹²⁵Te (7.07%).

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the spectrum.

Reference the chemical shifts to a known standard, such as dimethyl telluride (Me₂Te) at 0

ppm.[6]

Computational Protocol: DFT-Based ¹²⁵Te Chemical Shift
Prediction
This protocol details the steps for calculating ¹²⁵Te chemical shifts using DFT, incorporating

critical corrections for improved accuracy.

Geometry Optimization:

Optimize the 3D structure of the organotellurium molecule using a suitable DFT functional

and basis set (e.g., B3LYP/6-311G++(d,p) with an effective core potential for Te).[7]

Perform a frequency calculation to confirm that the optimized structure corresponds to a

true minimum (i.e., no imaginary frequencies).

NMR Chemical Shift Calculation:
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Perform a single-point NMR calculation on the optimized geometry using a functional

known to provide good accuracy for NMR properties, such as PBE0.[1]

Employ the Gauge-Including Atomic Orbital (GIAO) method.

It is crucial to include relativistic effects, as they can account for 20-25% of the total

calculated value.[1] This can be achieved through methods like the Zeroth-Order Regular

Approximation (ZORA) or by using four-component relativistic calculations.[8]

Inclusion of Corrections:

Solvent Effects: Model the solvent using a continuum model like the Polarizable

Continuum Model (PCM) to account for bulk solvent effects, which can contribute around

8% to the chemical shift value.[1]

Vibrational Corrections: Calculate zero-point vibrational corrections to the chemical shifts,

which can account for approximately 6% of the total value.[1]

Data Analysis:

The output of the calculation will be the absolute shielding tensor. Convert the calculated

isotropic shielding constant (σ_iso) to a chemical shift (δ) using a reference compound

(e.g., Me₂Te) with a known experimental chemical shift: δ_sample = σ_ref - σ_sample

Compare the calculated chemical shifts with the experimental values to assess the

accuracy of the computational method.

Visualizing the Workflow
To better understand the process of assessing the accuracy of predicted ¹²⁵Te chemical shifts,

the following diagrams illustrate the key workflows.

Experimental Protocol

Sample Preparation Data Acquisition Data Processing Experimental ¹²⁵Te Chemical Shift
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Click to download full resolution via product page

Caption: Workflow for experimental determination of ¹²⁵Te chemical shifts.
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Caption: Workflow for computational prediction of ¹²⁵Te chemical shifts using DFT.
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Caption: Logical relationship for assessing the accuracy of predicted shifts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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